ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with an ethyl carboxylate group and a 1,2,3-triazole ring linked via a carbonyl bridge. The triazole moiety is further functionalized with a 3-chlorophenylamino group. This structure combines pharmacologically relevant motifs:
- Piperazine: A six-membered heterocycle with two nitrogen atoms, commonly used in drug design for its conformational flexibility and hydrogen-bonding capacity .
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and participation in click chemistry .
- 3-Chlorophenyl group: Enhances lipophilicity and may influence target binding via halogen interactions.
The compound’s synthesis likely involves:
Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), coupling an alkyne-functionalized piperazine derivative with an azide-containing 3-chlorophenylamine precursor.
Esterification of the piperazine nitrogen with ethyl chloroformate.
Properties
IUPAC Name |
ethyl 4-[5-(3-chloroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O3/c1-2-26-16(25)23-8-6-22(7-9-23)15(24)13-14(20-21-19-13)18-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPXJWYCVBYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Carboxylate Derivatives
Key Observations :
- The ethyl carboxylate group increases lipophilicity (logP ~2.5–3.0 estimated) compared to carboxamide derivatives (logP ~1.8–2.2), influencing membrane permeability .
Triazole-Containing Analogues
Key Observations :
Physicochemical and Structural Analysis
Crystallographic Data (Hypothetical)
If crystallized, the target compound’s piperazine ring is expected to adopt a chair conformation (as seen in ), with the triazole and 3-chlorophenyl groups positioned equatorially to minimize steric strain. The carbonyl group between piperazine and triazole would likely exhibit planarity, facilitating conjugation .
Spectroscopic Signatures
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